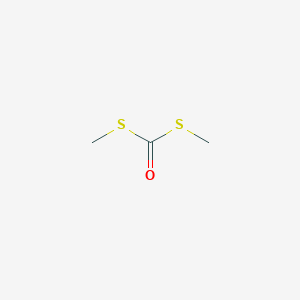

S,S'-Dimethyl dithiocarbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227849. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(methylsulfanyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2/c1-5-3(4)6-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXMJLLWUTWQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310491 | |

| Record name | S,S'-Dimethyl dithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-84-8 | |

| Record name | S,S-Dimethyl dithiocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S'-dimethyl dithiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Dimethyl dithiocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S,S'-Dimethyl dithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-dimethyl carbonodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S,S-DIMETHYL CARBONODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VA2L63KTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of S,S'-Dimethyl dithiocarbonate

This technical guide provides a comprehensive overview of the chemical and physical properties of S,S'-Dimethyl dithiocarbonate, tailored for researchers, scientists, and drug development professionals. The document details its structural characteristics, physicochemical parameters, spectral data, synthesis protocols, and known biological activities.

Chemical Identity and Structure

This compound, with the CAS number 868-84-8, is an organic thioester.[1] Its structure features a central carbonyl group bonded to two sulfanyl groups, each of which is methylated.

Systematic IUPAC Name: S,S-Dimethyl carbonodithioate[1]

Common Synonyms: Bis(methylsulfanyl)methanone, Carbonodithioic acid S,S-dimethyl ester, Dithiocarbonic acid S,S'-dimethyl ester[1][2]

Molecular Formula: C₃H₆OS₂

Molecular Weight: 122.21 g/mol

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a strong odor.[3] It is soluble in organic solvents like ethanol and acetone but insoluble in water.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 169 °C | [1][2] |

| Density | 1.1705 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5485 | [1] |

| Flash Point | 144 °F (62 °C) | [2] |

| Vapor Pressure | 3.15 mmHg at 25°C | [3] |

| ACD/LogP | 1.51 | [3] |

| Polar Surface Area | 67.67 Ų | [3] |

| Enthalpy of Vaporization | 39.14 kJ/mol | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra for this compound have been reported in the supporting information of a publication by Leung et al. in The Journal of Organic Chemistry.[4] These spectra are fundamental for confirming the compound's structure.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center, with a total of 23 peaks reported.[5] This data is invaluable for determining the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found in the immediate search, data for the related compound dimethyl-dithiocarbamic acid is available and may offer comparative insights into the characteristic vibrational modes of the dithiocarbonate functional group.[6]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methanol and carbon disulfide with a base, followed by methylation.

Experimental Protocol

The following protocol is adapted from a procedure described in the literature[7]:

Materials:

-

Potassium hydroxide (KOH), granulated

-

Diethyl ether (Et₂O), dry

-

Benzene, dry

-

Methanol (MeOH)

-

Carbon disulfide (CS₂)

-

Dimethyl sulfate (Me₂SO₄)

-

0.1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Half-saturated sodium chloride (NaCl) solution

Procedure:

-

A suspension of granulated KOH (9.3 g, 0.166 mol) in a 1:1 mixture of dry Et₂O and benzene (70 ml) is prepared.

-

Methanol (5.3 g, 6.7 ml, 0.166 mol) is added to the suspension.

-

The reaction mixture is cooled to 6 °C.

-

A solution of CS₂ (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) is added dropwise.

-

The mixture is stirred at 6 °C for 5 hours.

-

Dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol) is added.

-

The reaction mixture is then stirred at room temperature for 20 hours.

-

The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl, and half-saturated NaCl.

-

The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield the product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a versatile reagent in organic synthesis. It is utilized as a dehydrating agent and a carbonylating agent, acting as a phosgene substitute in some reactions.[2][8] It can also be a source of the methanethiolate (CH₃S⁻) anion.[1]

The compound is an important intermediate in the production of various pesticides, particularly dithiocarbamate-based pesticides.[3] The mechanism of action for these pesticides often involves the inhibition of essential enzymes in pests.[3] Additionally, it finds application in the rubber industry as a vulcanization accelerator.[3]

Biological Activity

This compound has been shown to exhibit tuberculostatic activity. It is suggested that this activity may stem from its ability to inhibit the silver ion-catalyzed oxidative carbonylation of amines. However, the precise mechanism of its antibacterial action has not been fully elucidated.

Safety and Handling

This compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1][3] It is a combustible liquid and can react violently with strong oxidizing agents.[1] Upon combustion, it may release toxic fumes, including carbon monoxide, carbon dioxide, and sulfur dioxide.[1] Appropriate personal protective equipment, including gloves, and eye and face protection, should be worn when handling this chemical.[3]

Logical Relationship of Applications

Caption: Key applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 868-84-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. S,S-dimethyl carbonodithioate | C3H6OS2 | CID 313474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. usbio.net [usbio.net]

An In-Depth Technical Guide to S,S'-Dimethyl dithiocarbonate (CAS 868-84-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S,S'-Dimethyl dithiocarbonate, with the CAS number 868-84-8, is a versatile organosulfur compound. It is a colorless to pale yellow liquid with a chemical formula of C₃H₆OS₂. This thioester is structurally analogous to dimethyl carbonate, with the two methoxy groups replaced by methylthio groups. This compound serves as a valuable reagent and intermediate in various chemical transformations, finding applications in organic synthesis and materials science. For professionals in drug development, its potential biological activities, including its role as a carbonic anhydrase inhibitor, are of growing interest. This technical guide provides a comprehensive overview of its properties, synthesis, experimental protocols, and potential applications.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. It is essential to handle this compound with appropriate safety precautions as it can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1]

| Property | Value | Reference |

| Molecular Formula | C₃H₆OS₂ | [2] |

| Molecular Weight | 122.21 g/mol | [3] |

| CAS Number | 868-84-8 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 169 °C | [2] |

| Density | 1.1705 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5485 | |

| Flash Point | 62 °C (144 °F) | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [1] |

Safety Information:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P264, P270, P301+P312, P330, P501[2]

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.45 | s | 6H | 2 x -SCH₃ |

Note: The spectrum can be viewed at ChemicalBook.[4]

Mass Spectrometry Data

| m/z | Interpretation |

| 122 | [M]⁺ (Molecular ion) |

| 75 | [M - SCH₃]⁺ |

| 47 | [SCH₃]⁺ |

Synthesis and Purification

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of methanol with carbon disulfide in the presence of a base, followed by methylation.[5]

dot

Caption: Synthesis of this compound.

Experimental Protocol:

-

To a suspension of granulated potassium hydroxide (9.3 g, 0.166 mol) in a 1:1 mixture of dry diethyl ether and benzene (70 mL), add methanol (5.3 g, 0.166 mol).

-

Cool the reaction mixture to 6 °C.

-

Add a solution of carbon disulfide (12.6 g, 0.166 mol) in benzene (7.5 mL) dropwise to the cooled mixture.

-

Stir the reaction mixture at 6 °C for 5 hours.

-

Add dimethyl sulfate (20.9 g, 0.166 mol) and continue stirring at room temperature for 20 hours.

-

Decant the organic layer and wash it sequentially with 0.1 N HCl, saturated NaCl solution, and half-saturated NaCl solution.

-

Remove the solvent under reduced pressure. The residue will contain this compound.[5]

Purification

The crude product from the synthesis can be purified by vacuum distillation to obtain this compound of higher purity.[5]

Experimental Protocol: Vacuum Distillation

-

Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended.

-

Procedure:

-

Transfer the crude product to the distillation flask.

-

Connect the flask to the vacuum distillation apparatus.

-

Gradually reduce the pressure using a vacuum pump.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate boiling point under the reduced pressure. The exact temperature will depend on the achieved vacuum level.

-

Applications in Organic Synthesis

This compound is a valuable reagent for the carbonylation of amines to produce ureas and for the synthesis of thiocarbamates. These reactions are significant in medicinal chemistry and drug discovery as the urea and thiocarbamate moieties are present in many biologically active compounds.

Synthesis of Ureas

This compound serves as a safer alternative to phosgene for the synthesis of symmetrical and unsymmetrical ureas.[6][7][8][9]

dot

Caption: General workflow for urea synthesis.

Experimental Protocol for Unsymmetrical Ureas: [9]

-

Step 1: Formation of S-methyl N-alkylthiocarbamate: React this compound with a primary aliphatic amine (molar ratio 1:1.2 to 1:2) in water at room temperature (20-25 °C). The reaction is typically complete within a few hours. The intermediate, S-methyl N-alkylthiocarbamate, is formed selectively.

-

Step 2: Formation of Urea: To the intermediate from Step 1, add ammonia or another primary/secondary aliphatic amine. Heat the reaction mixture to 50-70 °C. The reaction progress can be monitored by TLC or GC. Upon completion, the desired unsymmetrical urea is obtained in high yield and purity.

For symmetrical ureas, the reaction is carried out directly at 60 °C with a molar ratio of this compound to amine of 1:2.[9]

Synthesis of Thiocarbamates

This compound can also be utilized in the synthesis of thiocarbamates, which are another important class of compounds in drug development.

dot

Caption: General workflow for thiocarbamate synthesis.

Biological Activity and Potential in Drug Development

While the biological profile of this compound itself is not extensively studied, the broader class of dithiocarbamates has been shown to possess a range of biological activities.

Tuberculostatic Activity

There have been some reports suggesting that this compound has tuberculostatic activity.[10] However, other studies on its derivatives have shown no significant in-vitro activity against Mycobacterium tuberculosis.[11] The proposed mechanism for its potential tuberculostatic effect is the inhibition of the oxidative carbonylation of amines.[10] Further research is required to clarify its efficacy and mechanism of action in this area.

Carbonic Anhydrase Inhibition

Dithiocarbamates are known to be effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[12][13] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. The inhibitory action of dithiocarbamates is attributed to the coordination of their sulfur atoms to the zinc ion in the active site of the enzyme.[12] While specific studies on this compound as a carbonic anhydrase inhibitor are limited, its structural features suggest it may exhibit similar activity.

dot

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Conclusion

This compound (CAS 868-84-8) is a valuable and versatile chemical entity with significant potential in both synthetic chemistry and drug discovery. Its utility as a safe and efficient carbonylating agent for the synthesis of ureas and thiocarbamates is well-established. Furthermore, its potential as a carbonic anhydrase inhibitor opens up avenues for its exploration in the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthesis, and applications, which should serve as a valuable resource for researchers and professionals in the field. Further investigation into its specific biological mechanisms and signaling pathway interactions is warranted to fully unlock its therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound(868-84-8) 1H NMR spectrum [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of S,S'-Dimethyl Dithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of S,S'-dimethyl dithiocarbonate, a versatile reagent in organic synthesis. The document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the core synthetic pathways.

Introduction

This compound, with the chemical formula O=C(SCH₃)₂, is a valuable thioester utilized as a carbonylating and dehydrating agent in various chemical transformations.[1] Its role as a phosgene substitute and a source of the methanethiolate anion further underscores its importance in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] This guide explores the key precursors and reaction pathways for its synthesis, offering a comparative analysis of the available methods.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several distinct pathways, primarily categorized by their core precursors. The most common and well-documented methods involve the use of carbon disulfide or thiophosgene as the carbonyl sulfide source.

Phosgene-Free Synthesis from Carbon Disulfide

A prevalent and industrially relevant method for the synthesis of this compound avoids the use of highly toxic phosgene and its derivatives.[4] This pathway typically involves the reaction of an alkali metal hydroxide with methanol to form an alkoxide, which then reacts with carbon disulfide to generate a xanthate intermediate. Subsequent alkylation with a methylating agent, such as dimethyl sulfate, yields the target molecule. An alternative approach within this pathway involves the thermal rearrangement of an O,S-dimethyl dithiocarbonate intermediate.[4]

Synthesis from Thiophosgene

Thiophosgene (CSCl₂) serves as a direct precursor to the thiocarbonyl group in this compound. This method involves the reaction of thiophosgene with a sulfur-containing methyl nucleophile, such as methanethiol or its corresponding salt (e.g., sodium methanethiolate).[5][6] This approach offers a more direct route to the final product, though it requires the handling of the highly reactive and toxic thiophosgene.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Phosgene-Free Synthesis from Methanol, Carbon Disulfide, and Dimethyl Sulfate

This two-stage protocol is a widely cited method for the laboratory-scale synthesis of this compound.[7]

Stage 1: Formation of Potassium Methyl Xanthate

-

Suspend granulated potassium hydroxide (9.3 g, 0.166 mol) in a 1:1 mixture of dry diethyl ether and benzene (70 ml).

-

To this suspension, add methanol (5.3 g, 6.7 ml, 0.166 mol).

-

Cool the reaction mixture to 6°C.

-

Add a solution of carbon disulfide (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) dropwise to the cooled mixture.

-

Maintain the reaction at 6°C for 5 hours.

Stage 2: Methylation to this compound

-

To the reaction mixture from Stage 1, add dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol).

-

Allow the reaction mixture to stir at room temperature for 20 hours.

-

Decant the organic layer and wash it sequentially with 0.1 N HCl, saturated NaCl, and half-saturated NaCl solutions.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to obtain the final product.

Protocol 2: Thermal Rearrangement of O,S-Dimethyl Dithiocarbonate

This protocol involves the initial formation of O,S-dimethyl dithiocarbonate, followed by a thermal rearrangement to the more stable S,S'-isomer.[4]

-

Prepare O,S-dimethyl dithiocarbonate by reacting potassium methyl xanthate with dimethyl sulfate as described in Protocol 1.

-

Subject the crude O,S-dimethyl dithiocarbonate to thermal rearrangement by heating at 100-110°C in the presence of a catalytic amount of tetrabutylammonium iodide (3 mol %).

-

After heating for 18 hours, purify the resulting yellowish crude oil by fractional distillation under reduced pressure to yield this compound as a colorless oil.

Generalized Protocol 3: Synthesis from Thiophosgene and Methanethiol

-

Dissolve thiophosgene (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Slowly add a solution of sodium methanethiolate (2 equivalents) or a mixture of methanethiol (2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in the same solvent.

-

Allow the reaction to stir at 0°C for a specified period and then warm to room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction with water or a dilute aqueous acid.

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to isolate this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic protocols, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Reagent Stoichiometry and Yields

| Parameter | Protocol 1 (Phosgene-Free)[7] | Protocol 2 (Thermal Rearrangement)[4] |

| Precursors | Methanol, Carbon Disulfide, Dimethyl Sulfate, KOH | Methanol, Carbon Disulfide, Dimethyl Sulfate, KOH, Tetrabutylammonium Iodide |

| Molar Ratio (MeOH:CS₂:Me₂SO₄:KOH) | 1 : 1 : 1 : 1 | 1 : 1 : 1 : 1 |

| Reported Yield | 15% (S,S'-isomer), 57% (O,S-isomer) | 58% (overall for S,S'-isomer) |

Table 2: Reaction Conditions

| Parameter | Protocol 1 (Phosgene-Free)[7] | Protocol 2 (Thermal Rearrangement)[4] |

| Temperature (Stage 1) | 6°C | 0°C |

| Temperature (Stage 2 / Rearrangement) | Room Temperature | 100-110°C |

| Reaction Time (Stage 1) | 5 hours | 5 hours |

| Reaction Time (Stage 2 / Rearrangement) | 20 hours | 18 hours |

| Solvent(s) | Diethyl ether, Benzene | Diethyl ether, Benzene |

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, focusing on the key precursors of carbon disulfide and thiophosgene. The phosgene-free method starting from carbon disulfide is a well-documented and safer alternative, with detailed experimental protocols available. The thermal rearrangement of the initially formed O,S-isomer provides an efficient pathway to the desired this compound. While the thiophosgene route offers a more direct conversion, the hazardous nature of the precursor necessitates careful handling and is less detailed in the available literature for this specific product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions on the selection of synthetic strategies for this compound and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 868-84-8 [chemicalbook.com]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

IUPAC name for S,S'-Dimethyl dithiocarbonate

An In-depth Technical Guide to S,S'-Dimethyl dithiocarbonate

Introduction

This compound, with the CAS Number 868-84-8, is an organosulfur compound that serves as a versatile reagent and intermediate in organic synthesis.[1][2] Structurally, it is a thioester, an analog of dimethyl carbonate where two oxygen atoms have been replaced by sulfur.[2] This colorless to pale yellow liquid is utilized as a carbonylating agent, a dehydrating agent, and a precursor in the synthesis of various compounds, including pharmaceuticals and pesticides.[1][2] Its role as a building block for creating complex molecules, particularly in the development of active pharmaceutical ingredients (APIs), makes it a compound of significant interest to researchers and professionals in drug development.[3][4]

Nomenclature

The nomenclature for this compound can vary, with several systematic and common names in use.

-

Systematic IUPAC Name: S,S-Dimethyl carbonodithioate[2]

-

Other IUPAC Name: bis(methylsulfanyl)methanone[1]

-

Common Names: this compound, Carbonodithioic acid S,S-dimethyl ester, Dithiocarbonic acid S,S'-dimethyl ester[1][2]

Physicochemical and Computed Properties

The physical and computed properties of this compound are summarized below, providing essential data for laboratory and computational applications.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆OS₂ | [5] |

| Molecular Weight | 122.21 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | [2][5] |

| Density | 1.1705 g/mL at 25 °C | [5][6] |

| Boiling Point | 169 °C | [2][5] |

| Melting Point | 133-135 °C | [5] |

| Flash Point | 62 °C (144 °F) | [2][5] |

| Refractive Index (n20/D) | 1.5485 | [2][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 1.6 | |

| Polar Surface Area | 67.67 Ų | |

| Hydrogen Bond Acceptor Count | 3 | |

| Hydrogen Bond Donor Count | 0 | |

| Rotatable Bond Count | 2 | [1][7] |

| Exact Mass | 121.98600716 | [7] |

| Complexity | 46.8 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the synthesis of other key compounds are provided below.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from methanol, carbon disulfide, and dimethyl sulfate.[8]

Materials:

-

Granulated Potassium Hydroxide (KOH)

-

Dry Diethyl Ether (Et₂O)

-

Benzene

-

Methanol (MeOH)

-

Carbon Disulfide (CS₂)

-

Dimethyl Sulfate (Me₂SO₄)

-

0.1 N Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (NaCl) solution

-

Half-saturated Sodium Chloride (NaCl) solution

Procedure:

-

A suspension of granulated KOH (9.3 g, 0.166 mol) in a 1:1 mixture of dry Et₂O and benzene (70 ml) is prepared.

-

Methanol (5.3 g, 6.7 ml, 0.166 mol) is added to the suspension.

-

The reaction mixture is cooled to 6 °C.

-

A solution of CS₂ (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) is added dropwise.

-

The mixture is maintained at 6 °C for 5 hours.

-

Dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol) is added.

-

The reaction mixture is stirred at room temperature for 20 hours.

-

The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl, and half-saturated NaCl.

-

The solvent is removed, and the residue is purified by vacuum distillation to yield the title compound.[8]

Protocol 2: Synthesis of Symmetrical Ureas

This protocol describes a convenient method for synthesizing symmetrical ureas using this compound as a phosgene substitute.[9]

Materials:

-

This compound (DMDTC)

-

Primary Alkyl Amine (e.g., benzylamine)

-

Methanol or Ethanol

Procedure:

-

React this compound with 2 equivalents of a primary alkyl amine.

-

Use methanol or ethanol as the solvent.

-

Heat the reaction mixture at 60 °C.

-

The desired symmetrical urea is obtained as the sole product. The progress can be monitored by standard techniques like TLC or NMR.[9]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General reaction scheme for urea synthesis from DMDTC.

Applications in Research and Drug Development

This compound is a valuable intermediate, primarily in the synthesis of pharmaceuticals and agrochemicals.

-

Pharmaceutical Intermediate: It is a precursor for various pharmaceutical compounds.[4] A notable related compound, N-Cyanoimido-S,S-dimethyl-dithiocarbonate, is a crucial building block for nitrogen-containing heterocyclic compounds found in antiviral, antifungal, and anti-cancer drugs.[3][4]

-

Pesticide Synthesis: The compound serves as an intermediate in the production of dithiocarbamate-based pesticides.[1]

-

Reagent in Organic Synthesis: It is employed as a carbonylating agent for the synthesis of ureas and as a source of the methanethiolate (CH₃S⁻) group.[2][9] It has also demonstrated tuberculostatic activity, suggesting potential for further investigation into its biological activities.

Caption: Logical relationships of the compound's roles and applications.

Safety and Handling

This compound is classified as a combustible liquid and an irritant.[2]

-

Hazards: It is harmful if swallowed and causes skin, eye, and respiratory system irritation.[2] It can be absorbed through the skin. In case of fire, it may release toxic gases such as carbon monoxide, carbon dioxide, and sulfur dioxide.[2]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Avoid contact with strong oxidizing agents, with which it may react violently.[2] Always consult the latest Safety Data Sheet (SDS) before handling.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 868-84-8 [chemicalbook.com]

- 6. S,S′-二硫代碳酸二甲酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Physical Properties of S,S'-Dimethyl dithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of S,S'-Dimethyl dithiocarbonate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Chemical Identity

This compound, with the CAS number 868-84-8, is an organic compound also known by its IUPAC name, bis(methylsulfanyl)methanone.[1][2] Its molecular formula is C₃H₆OS₂.[3] This compound is a thioester, an analog of dimethyl carbonate where two oxygen atoms are replaced by sulfur atoms.[2] It appears as a colorless to pale yellow liquid with a strong odor.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for safety considerations.

| Property | Value | Source |

| Molecular Formula | C₃H₆OS₂ | [3] |

| Molecular Weight | 122.21 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Density | 1.1705 g/mL at 25 °C | [3][4] |

| 1.19 g/cm³ | [5] | |

| Boiling Point | 169 °C | [2][4][6] |

| 67-69 °C at 20 Torr | [7] | |

| Melting Point | 133-135 °C | [4][7] |

| Flash Point | 144 °F (62 °C) | [4][7] |

| Refractive Index | n20/D 1.5485 | [3][4] |

| 1.55 | [6] | |

| Vapor Pressure | 3.15 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and acetone | [1] |

| Polar Surface Area | 67.7 Ų | [7] |

| LogP | 1.51 | [1] |

| 1.6 | [7] |

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methanol and carbon disulfide with a strong base, followed by methylation.[8]

Materials:

-

Potassium hydroxide (KOH), granulated

-

Dry diethyl ether (Et₂O)

-

Benzene

-

Methanol (MeOH)

-

Carbon disulfide (CS₂)

-

Dimethyl sulfate (Me₂SO₄)

-

0.1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Half-saturated sodium chloride (NaCl) solution

Procedure:

-

A suspension of granulated KOH (0.166 mol) is prepared in a 1:1 mixture of dry diethyl ether and benzene (70 ml).

-

Methanol (0.166 mol) is added to the suspension.

-

The reaction mixture is cooled to 6°C.

-

A solution of carbon disulfide (0.166 mol) in benzene (7.5 ml) is added dropwise to the cooled mixture.

-

The mixture is stirred at 6°C for 5 hours.

-

Dimethyl sulfate (0.166 mol) is then added to the reaction mixture.

-

The mixture is stirred at room temperature for 20 hours.

-

The organic layer is decanted.

-

The organic layer is washed sequentially with 0.1 N HCl, saturated NaCl solution, and half-saturated NaCl solution.

-

The solvent is removed, and the residue is purified by vacuum distillation to yield this compound.[8]

3.2. General Characterization of Dithiocarbonates

The characterization of dithiocarbonates like this compound typically involves a suite of analytical techniques to confirm identity and purity.

-

Solubility Test: The solubility is determined by adding a small amount of the compound to a test tube containing a specific solvent (e.g., water, ethanol, acetone) and observing for dissolution at a given temperature.[9]

-

Melting Point Determination: The melting point is measured using a melting point apparatus, where a small sample in a capillary tube is heated at a controlled rate until it transitions from a solid to a liquid.[9]

-

Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are used to elucidate the molecular structure and confirm the identity of the synthesized compound.[1][10]

Mandatory Visualizations

Caption: Key physical and chemical properties of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Applications of this compound as a chemical precursor.

Applications and Relevance in Research

This compound is a versatile reagent in organic synthesis.[1] It serves as an important intermediate in the production of various chemicals.

-

Pesticides: It is a precursor for the synthesis of dithiocarbamate-based pesticides.[1] The mechanism of action for these pesticides often involves the inhibition of essential enzymes in pests.[1]

-

Pharmaceuticals: This compound is utilized in the manufacture of pharmaceutical intermediates, such as those for cimetidine.[7][11] It has also been investigated for its tuberculostatic activity.

-

Organic Synthesis: It is employed as a reagent for the synthesis of both symmetrical and unsymmetrical ureas.[12] It can also be used as a dehydrating and carbonylating agent in chemical reactions.[13]

-

Rubber Industry: this compound finds application as a vulcanization accelerator in the rubber industry.[1]

Safety Information

This compound is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2][3] It is a combustible liquid.[2] When handling this chemical, it is crucial to wear suitable protective clothing, gloves, and eye/face protection.[1][3] In case of fire, it may release irritating and toxic fumes, including carbon monoxide, carbon dioxide, and sulfur dioxide.[2] It is important to consult the safety data sheet (SDS) before use and to handle it in a well-ventilated area.[14]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. S,S -Dimethyl dithiocarbonate 97 868-84-8 [sigmaaldrich.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | 868-84-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uokerbala.edu.iq [uokerbala.edu.iq]

- 11. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | 868-84-8 [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

S,S'-Dimethyl Dithiocarbonate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of S,S'-Dimethyl dithiocarbonate in organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside qualitative solubility information and essential safety guidelines.

Introduction

This compound, a thioester with the chemical formula O=C(SCH₃)₂, is a colorless liquid utilized as a dehydrating and carbonylating agent in organic synthesis.[1] Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This guide outlines established methodologies for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Qualitative Solubility Data

While specific quantitative data is not extensively documented, qualitative assessments indicate that this compound is soluble in certain organic solvents and insoluble in water. This information is summarized in the table below. For structurally related compounds like metal xanthates and dixanthogens, solubility has been noted in acetone and diethyl ether, respectively, suggesting potential solubility of this compound in these solvents.[2]

| Solvent | Qualitative Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Methanol | Slightly Soluble (for the related N-Cyanoimido-S,S-dimethyl-dithiocarbonate)[3] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental protocols can be employed. It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to perform all experimental work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[4]

Safety Precautions

This compound is a combustible liquid and is harmful if swallowed. It is an irritant to the skin, eyes, and respiratory system.[1][4]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[4] Handle in accordance with good industrial hygiene and safety practices.[4]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed in a dry place.[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone, dichloromethane, toluene)

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The excess solute should be visually present.

-

Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[9] Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solute to settle. Carefully withdraw an aliquot of the supernatant using a micropipette. Immediately filter the aliquot using a syringe filter to remove any undissolved solute.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Gravimetric Analysis Method

Gravimetric analysis is a direct and accurate method for determining solubility by measuring the mass of the dissolved solute.[10][11][12]

Objective: To determine the solubility of this compound in a specific organic solvent by mass.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the Isothermal Shake-Flask Method (Steps 1 and 2).

-

Sample Withdrawal: After equilibration and settling of the excess solute, carefully withdraw a known volume or mass of the clear supernatant.

-

Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary.

-

Drying: Once the solvent has evaporated, place the evaporating dish containing the solute residue in an oven at a temperature below the boiling point of this compound to remove any residual solvent. Alternatively, dry the residue to a constant weight in a vacuum desiccator.

-

Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume or mass of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Shake-Flask method followed by quantification.

Caption: Workflow for Solubility Determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Cyanoimido-S,S-dimethyl-dithiocarbonate - Safety Data Sheet [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 868-84-8 | FD40912 [biosynth.com]

- 6. S,S -Dimethyl dithiocarbonate 97 868-84-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. scielo.br [scielo.br]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

Spectroscopic Profile of S,S'-Dimethyl dithiocarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for S,S'-Dimethyl dithiocarbonate (CAS No. 868-84-8), a versatile reagent in organic synthesis. The information is compiled to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₃H₆OS₂[1]

-

Molecular Weight: 122.21 g/mol [1]

-

Appearance: Colorless liquid[2]

-

Boiling Point: 169 °C[2]

-

Density: Approximately 1.1705 g/cm³[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Definitive ¹H and ¹³C NMR spectra for this compound (DMDTC) are available in the supporting information of the publication by Leung, M.-k., et al. in The Journal of Organic Chemistry.[3] Researchers requiring detailed spectral data should refer to this source. The data presented below is compiled from other available sources.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 - 2.6 | Singlet | 6H | 2 x -SCH₃ |

Note: A specific reference mentions a singlet at δ 2.55, however, this was for a sample noted to be contaminated with the target compound.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~15-20 | -SCH₃ |

| ~170-180 | C=O |

Note: The chemical shifts are estimated based on typical values for similar functional groups. For accurate data, refer to the supporting information of the aforementioned journal article.[3]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1700-1720 | Strong | C=O stretch (carbonyl) |

| ~1380 | Medium | C-H bend (methyl) |

| ~960 | Medium | C-S stretch |

Note: The listed wavenumbers are characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 75 | Moderate | [M - SCH₃]⁺ |

| 47 | High | [SCH₃]⁺ |

Note: The fragmentation pattern is proposed based on the structure of the molecule. The most abundant peak (base peak) may vary depending on the ionization method.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternative (ATR): Alternatively, place a drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean KBr plates or the empty ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Conditions:

-

Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

-

Interface Temperature: Maintain the transfer line temperature at around 280 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and analyze the corresponding mass spectrum for the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a pure organic compound like this compound.

References

An In-depth Technical Guide on S,S'-Dimethyl dithiocarbonate: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

S,S'-Dimethyl dithiocarbonate, a structurally simple yet functionally versatile molecule, has carved a niche for itself in both synthetic chemistry and as a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and known biological activities. Particular emphasis is placed on its role as a precursor in organic synthesis and the emerging understanding of its interactions with biological systems, including its potential as an enzyme inhibitor. This document aims to serve as a foundational resource for researchers engaged in the fields of organic synthesis, drug discovery, and chemical biology.

Introduction

This compound, with the chemical formula C₃H₆OS₂, belongs to the class of organic compounds known as dithiocarbonates. These compounds are characterized by a central carbonyl group bonded to two sulfur atoms. While the broader family of dithiocarbamates has a history stretching back to the early 20th century, initially finding application in rubber vulcanization, the specific journey of this compound is more recent and is primarily situated within the realm of synthetic organic chemistry.[1] It is a colorless liquid at room temperature and is utilized as a dehydrating and carbonylating agent in various chemical transformations.[2]

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the chemistry of dithiocarbamates and their esters has been explored since the early 1900s. The general synthetic methodology for S,S'-dialkyl dithiocarbonates has been known for decades, and it is likely that this compound was first prepared as part of broader investigations into this class of compounds. Its utility as a reagent in organic synthesis, particularly for the preparation of ureas and other carbonyl-containing compounds, gained more significant attention in the mid-to-late 1990s. Publications from this era, such as the work by Leung et al. in 1996, highlight its application as a convenient reagent, suggesting its established availability and synthesis by that time.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 868-84-8 | [2] |

| Molecular Formula | C₃H₆OS₂ | [2] |

| Molecular Weight | 122.21 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 169 °C | [2] |

| Density | 1.1705 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5485 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of a suitable dithiocarbonate precursor with a methylating agent. A common and effective laboratory-scale synthesis is detailed below.

General Synthesis of this compound

A widely employed method for the synthesis of this compound involves the reaction of potassium O-methyl dithiocarbonate (formed in situ from methanol, potassium hydroxide, and carbon disulfide) with a methylating agent like dimethyl sulfate.

Reaction Scheme:

Experimental Protocol:

-

Step 1: Formation of Potassium O-methyl dithiocarbonate. To a suspension of granulated potassium hydroxide (KOH) in a suitable solvent system (e.g., a 1:1 mixture of dry diethyl ether and benzene), an equimolar amount of methanol (CH₃OH) is added. The mixture is cooled, and carbon disulfide (CS₂) is added dropwise while maintaining the low temperature. This reaction mixture is stirred for several hours to ensure the complete formation of potassium O-methyl dithiocarbonate.

-

Step 2: Methylation. An equimolar amount of dimethyl sulfate ((CH₃)₂SO₄) is then added to the reaction mixture. The mixture is allowed to warm to room temperature and is stirred for an extended period (e.g., 20 hours) to complete the methylation reaction.

-

Step 3: Work-up and Purification. The organic layer is separated and washed sequentially with dilute acid (e.g., 0.1 N HCl) and brine. After drying the organic layer over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. A summary of the expected and reported spectroscopic data is provided below.

| Spectroscopic Technique | Key Data |

| ¹H NMR (Proton NMR) | A single sharp peak is observed for the six equivalent protons of the two methyl groups. The chemical shift is typically around δ 2.4 ppm. |

| ¹³C NMR (Carbon-13 NMR) | Two distinct signals are expected: one for the methyl carbons and another for the carbonyl carbon. The methyl carbons appear at approximately δ 13 ppm, while the carbonyl carbon is significantly downfield, around δ 190 ppm. |

| IR (Infrared) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 122. The fragmentation pattern would likely show characteristic losses of methyl and thiomethyl radicals. |

Biological Activity and Potential Signaling Pathways

While this compound is primarily known as a synthetic reagent, there is growing interest in the biological activities of dithiocarbamates. The presence of the dithiocarbonate moiety suggests potential interactions with biological macromolecules, particularly enzymes.

Tuberculostatic Activity

Some studies have indicated that derivatives of this compound, such as this compound isonicotinoylhydrazone, exhibit tuberculostatic activity.[4] However, the precise mechanism of action for the parent compound in this context remains to be fully elucidated.

Enzyme Inhibition: A Potential Mechanism of Action

The broader class of dithiocarbamates has been shown to be effective inhibitors of various enzymes, notably metalloenzymes. This inhibitory activity is often attributed to the ability of the dithiocarbamate group to chelate the metal ions essential for the catalytic activity of these enzymes. Two prominent examples of enzyme families inhibited by dithiocarbamates are carbonic anhydrases and caspases.

Carbonic Anhydrase Inhibition: Carbonic anhydrases are zinc-containing enzymes that play crucial roles in various physiological processes. Dithiocarbamates have been demonstrated to inhibit these enzymes, suggesting a potential therapeutic application in conditions where carbonic anhydrase activity is dysregulated.

Caspase Inhibition: Caspases are a family of cysteine proteases that are central to the process of apoptosis (programmed cell death). Some dithiocarbamates have been shown to inhibit caspase activity, thereby modulating apoptotic pathways. This has implications for the development of therapies for diseases characterized by excessive or insufficient apoptosis.

Based on the known activities of the dithiocarbamate functional group, a plausible, though yet to be definitively proven for this compound itself, signaling pathway involves the inhibition of a key cellular enzyme. The following diagram illustrates a hypothetical workflow for investigating the potential inhibitory effect of this compound on a target enzyme.

Applications in Drug Development and Research

The primary application of this compound in a pharmaceutical context is as a versatile building block in the synthesis of more complex molecules. Its ability to act as a carbonylating agent makes it a useful reagent for introducing the carbonyl functionality in the synthesis of various heterocyclic compounds and other scaffolds of medicinal interest.[5] Furthermore, its potential as an enzyme inhibitor, extrapolated from the broader class of dithiocarbamates, makes it and its derivatives interesting candidates for further investigation in drug discovery programs targeting enzymes such as carbonic anhydrases and caspases.

Conclusion

This compound is a valuable reagent in organic synthesis with a growing profile of potential biological relevance. While its historical discovery is not pinpointed to a single event, its utility has been well-established over the past few decades. Detailed protocols for its synthesis and comprehensive spectroscopic data provide a solid foundation for its use in research. The emerging understanding of the biological activities of the dithiocarbamate class of compounds opens up new avenues for the investigation of this compound and its derivatives as potential therapeutic agents. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its full potential in the field of drug development.

References

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A highly efficient synthesis of dithiocarbamates in green reaction media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Dithiocarbamate synthesis by amination [organic-chemistry.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: S,S'-Dimethyl Dithiocarbonate as a Carbonylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

S,S'-Dimethyl dithiocarbonate (DMDTC) is a stable, colorless liquid that serves as a versatile and safer alternative to the highly toxic phosgene in a variety of carbonylation reactions.[1] Its utility as a carbonylating agent stems from its ability to act as a "carbonyl dication synthon," enabling the introduction of a carbonyl group into organic molecules. This attribute makes it a valuable reagent in the synthesis of a wide range of organic compounds, including ketones, ureas, and thiocarbamates, which are pivotal structural motifs in many pharmaceutical agents and agrochemicals. The applications of DMDTC are particularly relevant in drug discovery and development, where the efficient and safe construction of complex molecular architectures is paramount. For instance, its derivative, N-Cyanoimido-S,S-dimethyl-dithiocarbonate, is a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds with therapeutic potential, including antiviral, antifungal, and anti-cancer drugs. Furthermore, this compound itself has been noted for its tuberculostatic activity, suggesting its potential as a precursor in the development of new therapeutic agents.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Synthesis of Ketones

This compound serves as an effective carbonyl dication equivalent for the synthesis of ketones through reaction with organometallic reagents such as organocuprates derived from Grignard reagents. This methodology allows for the formation of unsymmetrical ketones and tolerates the presence of various functional groups like acetals and ethers.

Quantitative Data

The following table summarizes the synthesis of various ketones using this compound and organocuprate reagents.

| Entry | Organometallic Reagent (R-M) | Product (R-CO-R') | Yield (%) |

| 1 | 2-Phenylethylmagnesium bromide / CuI | 1,5-Diphenyl-3-pentanone | - |

| 2 | Neopentylmagnesium chloride / CuI | 3,3-Dimethyl-2-butanone | 42 |

| 3 | Octylmagnesium bromide / CuI / PPh₃ | 2-Decanone (as S-methyl thioester) | 39 |

| 4 | 3-Phenylpropylmagnesium bromide / CuI / PPh₃ | S-Methyl 4-phenylbutanethioate | 35 |

| 5 | Cyclohexylmagnesium bromide / CuI / PPh₃ | S-Methyl cyclohexanecarbothioate | 37 |

Yields are for the isolated thioester intermediate. The second nucleophilic addition to form the ketone is a subsequent step.

Experimental Protocols

1.2.1. General Procedure for the Synthesis of Ketones via Organocuprates

This protocol is adapted from the work of Chen et al. in Tetrahedron, 1998, 54, 9067–9078.[3]

Materials:

-

This compound (DMDTC)

-

Appropriate Grignard reagent (e.g., 2-phenylethylmagnesium bromide)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃) (for less reactive organocopper reagents)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Organocuprate Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), place CuI (1.0 equiv). Cool the flask to the appropriate temperature (e.g., -15 °C). Slowly add the Grignard reagent solution (2.0 equiv) via syringe. Stir the resulting mixture for the specified time (e.g., 6 hours) to form the organocuprate. For less reactive Grignard reagents, pre-complexation of CuI with PPh₃ may be necessary.

-

Reaction with this compound: To the freshly prepared organocuprate solution, add a solution of this compound (1.0 equiv) in anhydrous Et₂O or THF dropwise at the same temperature.

-

Reaction Progression and Work-up: Allow the reaction to proceed at the specified temperature for a set time, then warm to room temperature and stir for an additional period. Monitor the reaction by TLC or GC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

1.2.2. Synthesis of 3,3-Dimethyl-2-butanone

To a solution of neopentylmagnesium chloride (2.6 equiv.) and CuI (1.0 equiv.) in Et₂O at -50 °C is added this compound. The reaction mixture is stirred at -50 °C for 30 minutes and then at room temperature for 3 hours. After work-up, the crude product is purified by chromatography to afford 3,3-dimethyl-2-butanone in 42% yield.[3]

Reaction Workflow

Caption: Workflow for the synthesis of unsymmetrical ketones.

Synthesis of Ureas

This compound is a convenient reagent for the synthesis of both symmetrical and unsymmetrical ureas, serving as a safe substitute for phosgene. The methodology typically involves the initial reaction of DMDTC with an amine to form a thiocarbamate intermediate, which is then further reacted with another amine to yield the desired urea.

Quantitative Data

The following table presents a selection of ureas synthesized using this compound.

| Entry | Amine 1 (R¹R²NH) | Amine 2 (R³R⁴NH) | Product (Urea) | Yield (%) | Reference |

| 1 | Benzylamine | Benzylamine | N,N'-Dibenzylurea | 95 | J. Org. Chem. 1996, 61, 4175 |

| 2 | Aniline | Aniline | N,N'-Diphenylurea | 92 | J. Org. Chem. 1996, 61, 4175 |

| 3 | Benzylamine | Aniline | N-Benzyl-N'-phenylurea | 85 | J. Org. Chem. 1996, 61, 4175 |

| 4 | Dimethylamine | Aniline | N,N-Dimethyl-N'-phenylurea | 93 (avg) | ResearchGate Article |

| 5 | Ethylamine | Ammonia | N-Ethylurea | 98 | Patent EP1334965A1 |

Experimental Protocols

2.2.1. General Procedure for the Synthesis of Symmetrical Ureas

This protocol is based on the work of Leung et al. in The Journal of Organic Chemistry, 1996, 61, 4175-4179.[4][5]

Materials:

-

This compound (DMDTC)

-

Primary or secondary amine (2.2 equivalents)

-

Anhydrous acetonitrile (CH₃CN)

-

Silver triflate (AgOTf)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of the amine (2.2 equiv) in anhydrous acetonitrile, add this compound (1.0 equiv).

-

Addition of Activator: Add silver triflate (2.2 equiv) and triethylamine (2.2 equiv) to the reaction mixture.

-

Reaction and Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

2.2.2. Multi-step Synthesis of N,N-Dimethyl-N'-Arylureas

This procedure involves three main steps as described in a general method for preparing N,N-dimethyl-N'-arylureas.[1]

Step 1: Synthesis of S-Methyl N,N-dimethylthiocarbamate React this compound with dimethylamine.

Step 2: Halogenation The resulting S-methyl N,N-dimethylthiocarbamate is halogenated with a suitable reagent (e.g., chlorine, bromine) to form N,N-dimethylcarbamoyl chloride or bromide.

Step 3: Reaction with Arylamine The in situ generated N,N-dimethylcarbamoyl halide is reacted with a primary arylamine to yield the final N,N-dimethyl-N'-arylurea. High yields (85-98%) are typically obtained.[1]

Logical Relationship Diagram

Caption: Logical pathways for symmetrical and unsymmetrical urea synthesis.

Synthesis of Thiocarbamates

S-Alkyl thiocarbamates are valuable intermediates in organic synthesis and can be readily prepared from this compound. These compounds are often used in the subsequent synthesis of ureas and other derivatives. A highly efficient and selective method for the preparation of S-methyl N-alkylthiocarbamates involves the reaction of primary aliphatic amines with DMDTC in water.

Quantitative Data

The following table illustrates the synthesis of various S-methyl N-alkylthiocarbamates.

| Entry | Primary Amine | Product | Yield (%) | Purity (%) | Reference |

| 1 | n-Butylamine | S-Methyl N-(n-butyl)thiocarbamate | >95 | >99.5 | SYNTHESIS 2007, 3497 |

| 2 | Cyclohexylamine | S-Methyl N-cyclohexylthiocarbamate | >95 | >99.5 | SYNTHESIS 2007, 3497 |

| 3 | Benzylamine | S-Methyl N-benzylthiocarbamate | >95 | >99.5 | SYNTHESIS 2007, 3497 |

| 4 | 2-Phenylethylamine | S-Methyl N-(2-phenylethyl)thiocarbamate | >95 | >99.5 | SYNTHESIS 2007, 3497 |

Experimental Protocol

3.2.1. General Aqueous Procedure for S-Methyl N-Alkylthiocarbamates

This environmentally friendly protocol is adapted from a procedure reported for the selective methylthiocarbonylation of primary aliphatic amines.[6]

Materials:

-

This compound (DMDTC)

-

Primary aliphatic amine

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask, add the primary aliphatic amine (1.2 to 2.0 equivalents) to water.

-

Addition of DMDTC: To the aqueous solution of the amine, add this compound (1.0 equivalent) at room temperature (20-25 °C).

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC.

-

Work-up and Isolation: After the reaction is complete, separate the organic layer. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The excess amine can be recovered from the aqueous phase. The organic product is typically of high purity (>99.5%) and may not require further purification. If necessary, it can be purified by distillation or chromatography.

Reaction Scheme

Caption: Synthesis of S-Methyl N-Alkylthiocarbamates.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] S,S-Dimethyl dithiocarbonate: A novel carbonyl dication synthon in the synthesis of ketones | Semantic Scholar [semanticscholar.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. S,S-Dimethyl Dithiocarbonate: A Convenient Reagent for the Synthesis of Symmetrical and Unsymmetrical Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General, Facile, and Safe Procedure for the Preparation of S-Methyl N-Alkylthiocarbamates by Methylthiocarbonylation of Primary Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [iris.unito.it]